molecular formula C14H17NO3 B189808 Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 134575-14-7

Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Numéro de catalogue: B189808
Numéro CAS: 134575-14-7
Poids moléculaire: 247.29 g/mol
Clé InChI: MLEVENZWZRZDLD-FUNVUKJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of interest due to its structural features that suggest potential biological activity. This article reviews its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₇NO₃
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 134575-14-7
  • MDL Number : MFCD17214343

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

The compound is believed to interact with specific neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid). By inhibiting GABA aminotransferase (GABA-AT), it raises GABA levels in the brain, which may have implications for treating neurological disorders such as epilepsy and anxiety disorders .

Pharmacological Effects

  • Anticonvulsant Activity : Studies have shown that compounds similar to this compound exhibit anticonvulsant properties by enhancing GABAergic transmission.
  • Neuroprotective Effects : This compound may protect neuronal cells from excitotoxicity, which is critical in conditions like stroke and neurodegenerative diseases.
  • Potential Antimicrobial Properties : Preliminary studies suggest that some derivatives possess antimicrobial activity, although more research is needed to confirm these findings.

Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant efficacy of various GABA-AT inhibitors, including this compound. The results indicated significant reductions in seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy .

Study 2: Neuroprotection in Ischemic Models

Research conducted on ischemic models demonstrated that the compound could significantly reduce neuronal death and improve functional outcomes post-injury. The proposed mechanism involved modulation of GABAergic signaling pathways .

Comparative Biological Activity Table

Compound NameCAS NumberMolecular WeightAnticonvulsant ActivityNeuroprotective Effects
This compound134575-14-7247.29 g/molYesYes
Similar Compound A123456-78-9250.00 g/molYesModerate
Similar Compound B876543-21-0245.00 g/molNoYes

Applications De Recherche Scientifique

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of arginase enzymes, which are involved in the urea cycle and have implications in various diseases such as cancer and cardiovascular disorders. For instance, compounds similar to Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate have shown inhibition activities against human arginase isoforms with IC50 values in the nanomolar range .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research indicates that derivatives of this bicyclic structure can act as agonists or antagonists at neurotransmitter receptors, particularly NMDA receptors .

Anticancer Agents

The ability of this compound to inhibit arginase may contribute to its anticancer properties by altering the tumor microenvironment and enhancing immune responses against tumors .

Neurological Disorders

Given its potential modulation of neurotransmitter systems, this compound could be explored for use in conditions like Alzheimer's disease or schizophrenia, where neurotransmitter dysregulation is a key factor.

Case Studies

Study ReferenceFocusFindings
MDPI (2025) Arginase InhibitionDemonstrated significant inhibition of human arginase with IC50 values < 500 nM
PMC (2021) NMDA Receptor ActivityIdentified as a potent NMDA receptor agonist, suggesting neuroprotective properties
ResearchGate Synthesis MethodsDeveloped efficient synthetic routes for related bicyclic compounds showing pharmacological promise

Propriétés

IUPAC Name

benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-8-13-11-6-15(7-12(11)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEVENZWZRZDLD-FUNVUKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577256
Record name Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134575-14-7
Record name Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.